molecular formula C19H18ClFN6O B2705064 N-(4-chlorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine CAS No. 1291842-86-8

N-(4-chlorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2705064
CAS No.: 1291842-86-8
M. Wt: 400.84
InChI Key: APIPUNLCDYPFOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,3-triazole core substituted at position 5 with a 4-chlorophenylamine group and at position 4 with a piperazine-1-carbonyl moiety bearing a 2-fluorophenyl substituent. Structural characterization of similar compounds often employs NMR spectroscopy (e.g., 1H and 13C spectra for triazole derivatives, as in and ) and X-ray crystallography using programs like SHELXL ().

Properties

IUPAC Name

[5-(4-chloroanilino)triazolidin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN6O/c20-13-5-7-14(8-6-13)22-18-17(23-25-24-18)19(28)27-11-9-26(10-12-27)16-4-2-1-3-15(16)21/h1-8,17-18,22-25H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLZCHUNQYDUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3C(NNN3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine, a compound characterized by its complex structure, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C19H19ClF N5O
  • Molecular Weight : 367.84 g/mol

The structural features include a triazole ring that is known for its bioactive properties, particularly in drug design.

1. Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the triazole moiety demonstrated effective inhibition against various bacterial strains. The presence of both the piperazine and triazole rings enhances the interaction with microbial targets, potentially disrupting cell wall synthesis or function.

2. Antineoplastic Activity

Triazole derivatives have been investigated for their anticancer potential. Compounds similar to this compound have shown cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulatory proteins.

3. Neuroprotective Effects

Studies indicate that triazole-containing compounds possess neuroprotective properties. For instance, related compounds have been shown to inhibit neuroinflammation and oxidative stress in neuronal cells, suggesting a potential application in neurodegenerative diseases such as Alzheimer's. The ability to cross the blood-brain barrier is crucial for these effects.

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been documented to inhibit acetylcholinesterase (AChE), which is significant in treating Alzheimer's disease. The IC50 values reported for related triazole derivatives range from 0.23 μM to 0.48 μM against AChE.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways such as NF-kB and MAPK pathways involved in inflammation and cancer progression.

Case Study 1: Antimicrobial Screening

A series of piperazine derivatives were synthesized and screened for antimicrobial activity. Among these, one derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties.

Case Study 2: Anticancer Evaluation

In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that a structurally similar triazole derivative exhibited an IC50 value of 15 µM after 48 hours of treatment, demonstrating significant cytotoxicity compared to control treatments.

Data Table: Summary of Biological Activities

Biological ActivityCompound DerivativeIC50 Value (µM)Reference
AntimicrobialSimilar Triazole32
Anticancer (MCF-7)Related Compound15
AChE InhibitionPiperazine Derivative0.23
Neuroprotective (SH-SY5Y)Analogous Compound3.08

Scientific Research Applications

The biological activity of N-(4-chlorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine can be categorized into several key areas:

Antitumor Activity

Research indicates that triazole derivatives exhibit significant antitumor properties. The presence of the triazole ring in this compound may enhance its efficacy against various cancer cell lines.

Table 1: Antitumor Activity of Triazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AA-4311.61
Compound BJurkat1.98
Compound CMCF-7<10

Studies have shown that compounds containing triazole rings can inhibit cell proliferation effectively. This suggests a promising avenue for therapeutic development against cancer.

Anticonvulsant Activity

The structural similarities of this compound with known anticonvulsants suggest its potential efficacy in treating seizure disorders. Modifications in related piperazine derivatives have been shown to enhance anticonvulsant properties significantly.

Table 2: Anticonvulsant Activity Studies

Compound NameModel UsedEfficacy (%)Reference
Piperazine Derivative 1PTZ-induced seizures100
Piperazine Derivative 2Maximal electroshock85

The interaction of the piperazine moiety with neurotransmitter receptors may modulate neuronal excitability, influencing seizure activity.

Case Studies

Several case studies have explored the pharmacological properties of similar compounds:

  • Piperazine Derivatives : A series of piperazine derivatives were synthesized and evaluated for their NK(1) receptor antagonism, demonstrating significant in vitro potency and favorable pharmacokinetic profiles. These findings support the hypothesis that structural modifications can enhance biological activities.
  • Antitumor Studies : A study focusing on triazole-containing compounds indicated their ability to inhibit cell growth across multiple cancer cell lines, reinforcing the potential for developing new anticancer agents based on this scaffold.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions on the Aromatic Rings

The target compound’s 4-chlorophenyl and 2-fluorophenyl groups distinguish it from analogs. Key comparisons include:

Table 1: Substituent Variations in Analogs
Compound Name Amine Substituent Piperazine Substituent Key Structural Differences Reference
Target Compound 4-Chlorophenyl 2-Fluorophenyl Reference structure -
N-(4-Ethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine 4-Ethylphenyl 3-Methylphenyl Ethyl vs. chloro; methyl vs. fluoro on aryl
N-(3-Chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine 3-Chlorophenyl 3-Methylphenyl Chloro positional isomer (3- vs. 4-)
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Chlorophenyl Ethyl Triazole replaced with carboxamide
1-(4-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,3-triazol-5-amine 4-Chlorophenyl 4-Nitrophenyl Piperazine absent; nitro group on triazole

Key Observations :

  • Electron-withdrawing groups (Cl, F) enhance stability and may influence binding affinity compared to electron-donating groups (e.g., methyl, ethyl).
  • Positional isomerism (3-Cl vs.

Key Observations :

  • Higher yields (e.g., 68% in ) correlate with optimized coupling conditions (e.g., nitrobenzoyl chloride reactions).
  • Steric hindrance from substituents (e.g., trifluoromethyl in ) may reduce yields.

Q & A

Basic Research Questions

Q. What are the recommended strategies for optimizing the synthesis of this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of intermediates (e.g., chlorophenylamine with fluorophenylpiperazine derivatives). Key steps include:

  • Solvent Selection : Use polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane to enhance reactivity .
  • Temperature Control : Heating at 60–80°C to facilitate amide bond formation .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the final product .
  • Yield Improvement : Optimize stoichiometry of reactants (e.g., 1:1.2 molar ratio of amine to carbonyl precursor) and monitor reaction progress via TLC .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl/chlorophenyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching calculated mass) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles, particularly for triazole and piperazine moieties .

Q. How can researchers initiate biological activity screening for this compound?

  • Methodological Answer :

  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity .
  • Enzyme Inhibition : Screen for carbonic anhydrase I/II inhibition (IC₅₀ values) via stopped-flow CO₂ hydration assays, comparing fluorophenyl vs. chlorophenyl substituent effects .
  • Antimicrobial Activity : Use microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to evaluate MIC values .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, low resolution) be addressed during structural refinement?

  • Methodological Answer :

  • Data Collection : Use high-intensity synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) .
  • Refinement in SHELXL : Apply TWIN/BASF commands for twinned data and anisotropic displacement parameters (ADPs) for thermal motion correction .
  • Validation Tools : Check R-factor convergence (target: R₁ < 0.05) and Hirshfeld surface analysis to detect disordered solvent molecules .

Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with methoxy, bromo, or methyl groups on the piperazine ring to modulate receptor binding .
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with triazole N-atoms) .
  • Bioisosteric Replacement : Replace the 2-fluorophenyl group with 3-trifluoromethylphenyl to enhance lipophilicity and blood-brain barrier penetration .

Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be analyzed?

  • Methodological Answer :

  • Assay Standardization : Control variables like pH (7.4 vs. 6.5), temperature (25°C vs. 37°C), and protein concentration .
  • Purity Verification : Re-analyze compound batches via HPLC (>98% purity) to exclude impurities affecting results .
  • Structural Analog Comparison : Cross-reference data with analogs (e.g., 3-chlorophenyl vs. 4-chlorophenyl derivatives) to identify substituent-dependent trends .

Q. What advanced methods validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24h; monitor degradation via LC-MS .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 1h) and quantify unchanged compound using UPLC-PDA .
  • Metabolite Identification : Use hepatocyte microsomes + NADPH to detect phase I/II metabolites (e.g., hydroxylation at the piperazine ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.